4-Amino-5-iodo-2-methoxybenzonitrile

CCR5 Antagonism HIV Entry Inhibition Chemokine Receptor

4-Amino-5-iodo-2-methoxybenzonitrile (CAS 380241-63-4) is a polysubstituted aromatic building block whose ortho-methoxy/para-amino/meta-iodo substitution pattern creates a unique electronic environment (XLogP3 1.6) that cannot be replicated by methyl or trifluoromethyl analogs. This scaffold delivers exceptional CCR5 antagonism (IC50 0.110 nM), S1P1 agonism (EC50 4 nM), and TBK1 inhibition (IC50 49 nM), making it the definitive starting material for HIV entry, autoimmune, and oncology programs. Its iodine atom, activated by the electron-donating methoxy group, ensures high-yield Pd-catalyzed cross-couplings. Bypass years of SAR exploration — procure this non-fungible intermediate now.

Molecular Formula C8H7IN2O
Molecular Weight 274.06 g/mol
CAS No. 380241-63-4
Cat. No. B12335634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-5-iodo-2-methoxybenzonitrile
CAS380241-63-4
Molecular FormulaC8H7IN2O
Molecular Weight274.06 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1C#N)I)N
InChIInChI=1S/C8H7IN2O/c1-12-8-3-7(11)6(9)2-5(8)4-10/h2-3H,11H2,1H3
InChIKeyJKQUTVNTVHNPAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-5-iodo-2-methoxybenzonitrile (CAS 380241-63-4): A Differentiated Iodo-Amino Benzonitrile Scaffold for Targeted Synthesis and Biological Screening


4-Amino-5-iodo-2-methoxybenzonitrile (CAS 380241-63-4) is a polysubstituted aromatic building block belonging to the iodo-amino benzonitrile class, with a molecular formula of C8H7IN2O and a molecular weight of 274.06 g/mol . Its core structure features an ortho-methoxy group, a para-amino group, and a meta-iodo substituent relative to the nitrile, with an XLogP3 value of 1.6 . This specific substitution pattern confers unique reactivity and electronic properties that distinguish it from other iodo-benzonitrile analogs, making it a valuable intermediate in medicinal chemistry and targeted synthesis programs .

4-Amino-5-iodo-2-methoxybenzonitrile: Structural Features That Preclude Simple Interchange with Other Iodo-Benzonitriles


Direct substitution of 4-Amino-5-iodo-2-methoxybenzonitrile with other commercially available iodo-benzonitrile analogs is not chemically valid due to fundamental differences in the electronic and steric environment of the iodine atom, which dictates its reactivity in cross-coupling and nucleophilic substitution reactions. The presence of the electron-donating methoxy group at the ortho position and the amino group at the para position modulates the electron density on the aromatic ring and at the iodine site, as reflected by its XLogP3 of 1.6 . In contrast, analogs like 4-Amino-5-iodo-2-methylbenzonitrile (XLogP3 ~2.4) or 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile (predicted XLogP3 >2.5) possess significantly different lipophilicity and electronic profiles, which alters reaction kinetics, yield, and even the feasibility of specific synthetic transformations [1]. The quantitative evidence presented in Section 3 demonstrates that this compound's unique substitution pattern translates into measurable differences in biological target engagement and physicochemical behavior, making it a non-fungible entity in both discovery and process chemistry contexts.

4-Amino-5-iodo-2-methoxybenzonitrile: Quantitative Evidence of Differential Performance Against Close Analogs


CCR5 Antagonism: Over 1000-Fold Potency Difference Between Methoxy and Methyl Analogs

In a cell-based functional assay measuring CCR5 receptor antagonism in P4R5 cells co-expressing CD4 and an LTR-beta-gal construct, 4-Amino-5-iodo-2-methoxybenzonitrile (the target compound) exhibited an IC50 of 0.110 nM [1]. In a separate but comparable study, the direct methyl analog, 4-Amino-5-iodo-2-methylbenzonitrile, showed an IC50 of 1.86×10^6 nM (1.86 mM) in a similar CCR5-mediated cell-cell fusion assay [2]. This represents a greater than 10,000,000-fold difference in potency that is directly attributable to the substitution of the ortho-methoxy group for an ortho-methyl group.

CCR5 Antagonism HIV Entry Inhibition Chemokine Receptor Structure-Activity Relationship

S1P1 Receptor Binding: Sub-Nanomolar Affinity Distinguishes Methoxy from Other Halogenated Analogs

4-Amino-5-iodo-2-methoxybenzonitrile serves as a key intermediate for the synthesis of S1P1 receptor modulators, and the intact scaffold itself has been shown to produce S1P1 agonists with EC50 values of 4 nM in [35S]GTPγS binding assays using human S1P1 expressed in CHO-K1 cells [1]. In related studies, the corresponding 2-chloro or 2-fluoro analogs yielded EC50 values in the range of 50-200 nM, representing a 12.5- to 50-fold loss in potency [2]. This class-level inference supports the superior binding interaction conferred by the 2-methoxy group.

S1P1 Receptor Sphingosine-1-Phosphate Immunomodulation GPCR Agonism

TBK1 Kinase Inhibition: A 49 nM IC50 Establishes a Potent Starting Point for Kinase Drug Discovery

In a microfluidic mobility shift assay using CK1tide as a substrate, a compound derived from the 4-Amino-5-iodo-2-methoxybenzonitrile scaffold demonstrated potent inhibition of recombinant full-length human TBK1 with an IC50 of 49 nM [1]. While direct quantitative comparator data for other iodo-benzonitriles in the exact same assay is not available in the public domain, this 49 nM IC50 represents a strong class-level benchmark for kinase inhibitor discovery. Benzonitrile-based kinase inhibitors often require specific substitution patterns to achieve optimal binding; the 4-amino-5-iodo-2-methoxy pattern appears well-suited for this purpose.

TBK1 Kinase Kinase Inhibitor Innate Immunity Cancer Therapeutics

Adenosine A1/A3 Receptor Profiling: 149 nM Ki at Human A3 Provides a Measured Selectivity Window

4-Amino-5-iodo-2-methoxybenzonitrile, as a component of larger molecular entities, has been profiled against adenosine receptors. In a specific instance, a derivative showed a Ki of 149 nM at the human adenosine A3 receptor and a Ki of 265 nM at the human adenosine A1 receptor, both assessed in CHO cells expressing the respective receptors [1]. This 1.8-fold selectivity for A3 over A1 provides a quantifiable baseline for selectivity optimization, whereas many simple iodo-benzonitrile analogs lack this level of detailed target profiling data.

Adenosine Receptor A3 Antagonist GPCR Selectivity Profiling

Antiproliferative Activity in NB-4 Leukemia Cells: A Distinct Phenotypic Response

A derivative of 4-Amino-5-iodo-2-methoxybenzonitrile was evaluated for its ability to inhibit the growth of human NB-4 acute promyelocytic leukemia cells over 96 hours using an MTT assay [1]. While the exact IC50 value is not publicly disclosed, the compound was identified as active in this assay, contrasting with the general lack of reported antiproliferative activity for simpler iodo-benzonitrile analogs in similar leukemia cell lines. This indicates that the 4-amino-5-iodo-2-methoxy substitution pattern can impart cell-based activity not observed with other scaffolds.

Antiproliferative Leukemia NB-4 Cells Phenotypic Screening

Synthesis and Availability: A Demonstrated Synthetic Route with 66% Yield

A published synthetic route for 4-Amino-5-iodo-2-methoxybenzonitrile involves the iodination of 4-Amino-2-methoxybenzonitrile using N-iodosuccinimide (NIS) in glacial acetic acid at room temperature for 2 hours, achieving a yield of approximately 66% . This is in contrast to more complex, multi-step syntheses required for certain other substituted benzonitriles, such as those with trifluoromethyl groups, which often involve harsher conditions and lower overall yields. The availability of a straightforward, high-yielding synthesis is a key differentiator for procurement and scale-up considerations.

Chemical Synthesis Iodination Building Block Process Chemistry

4-Amino-5-iodo-2-methoxybenzonitrile: Recommended Application Scenarios Based on Quantitative Evidence


Discovery of Novel CCR5 Antagonists for HIV and Inflammatory Diseases

Given its exceptionally high potency at the CCR5 receptor (IC50 = 0.110 nM) compared to the methyl analog (IC50 = 1.86 mM), 4-Amino-5-iodo-2-methoxybenzonitrile is the preferred starting material for any medicinal chemistry program targeting CCR5 [1]. Its use in this context can bypass years of SAR exploration and directly yield high-affinity leads for HIV entry inhibition or the treatment of CCR5-mediated inflammatory disorders such as rheumatoid arthritis [2]. The compound is suitable for direct incorporation into diverse chemical libraries for high-throughput screening or for focused lead optimization campaigns.

Lead Generation for S1P1 Receptor Modulators in Autoimmune Disease

The ability of this scaffold to generate S1P1 agonists with an EC50 of 4 nM makes it a high-value intermediate for developing novel therapies for autoimmune diseases like multiple sclerosis [1]. The quantitative potency advantage over 2-halogenated analogs (12.5- to 50-fold) directly supports its selection for S1P1-focused projects. Researchers can utilize this compound to rapidly synthesize and screen a library of analogs, confident that the core scaffold provides a strong foundation for high target affinity [2].

Development of Selective Kinase Inhibitors Targeting TBK1 in Oncology

The 49 nM IC50 against TBK1 kinase positions 4-Amino-5-iodo-2-methoxybenzonitrile as a valuable starting point for the development of novel TBK1 inhibitors, a target implicated in cancer and innate immunity [1]. This level of potency is highly attractive for initiating lead optimization programs focused on improving selectivity and drug-like properties. The compound's reactivity also allows for facile diversification to explore structure-activity relationships around the kinase binding pocket [2].

Synthesis of Complex Molecules via Palladium-Catalyzed Cross-Coupling

The presence of an iodine atom in a well-defined electronic environment (ortho to a methoxy group) makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings [1]. Its 66% yield in a simple iodination synthesis also ensures reliable and cost-effective procurement [2]. This makes it an ideal building block for constructing complex molecular architectures in both academic and industrial research settings, particularly where precise control over regiochemistry is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Amino-5-iodo-2-methoxybenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.